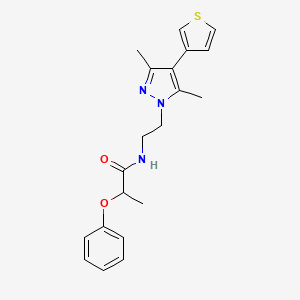

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide

Description

N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a synthetic small molecule characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophene ring at position 4, and a phenoxypropanamide side chain. Though direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole derivatives with aryl substituents) are frequently studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-14-19(17-9-12-26-13-17)15(2)23(22-14)11-10-21-20(24)16(3)25-18-7-5-4-6-8-18/h4-9,12-13,16H,10-11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQIYYXTZGFUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C(C)OC2=CC=CC=C2)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s pyrazole-thiophene scaffold distinguishes it from analogs like those described in , which feature phenyl diazenyl or azide-functionalized side chains. Key structural differences include:

Key Observations :

- The thiophene substituent in the target compound likely increases electron density at the pyrazole ring compared to the electron-withdrawing diazenyl group in Compound 3 .

- The phenoxypropanamide side chain may improve solubility in polar solvents relative to azide-functionalized analogs, though this requires experimental validation.

Computational Insights

Density functional theory (DFT) methods, such as the Becke three-parameter hybrid functional (B3) and Lee-Yang-Parr (LYP) correlation functional, are critical for modeling such compounds . For example:

- Thermochemical Accuracy : B3LYP achieves ~2.4 kcal/mol deviation in atomization energies, making it suitable for predicting the target compound’s stability .

Crystallographic Refinement

Pyrazole derivatives often form hydrogen-bonded networks; the phenoxy group in the target compound could influence packing efficiency, a property testable via SHELXL .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound exhibits various biological activities due to its unique structural features, including a pyrazole ring, a thiophene group, and a phenoxypropanamide moiety. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is C19H24N4O2S, with a molecular weight of 372.5 g/mol. Its structure is characterized by:

- Pyrazole Ring : Known for its role in various biological activities.

- Thiophene Group : Enhances electronic properties and biological interactions.

- Phenoxypropanamide Moiety : Contributes to the compound's pharmacological profile.

Biological Activities

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide has been studied for its potential effects on several biological targets:

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This compound's ability to modulate these pathways suggests potential use in treating inflammatory diseases.

2. Anticancer Properties

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary data suggest that N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide may interact with specific oncogenic pathways.

3. Neuroprotective Effects

The presence of the thiophene group may enhance neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress, which is critical in neurodegenerative diseases.

The exact mechanism of action for N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide remains to be fully elucidated. However, it likely involves:

- Enzyme Inhibition : Binding to specific enzymes involved in inflammatory or cancer pathways.

- Receptor Modulation : Interaction with receptors that regulate cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX/LOX enzymes | |

| Anticancer | Induction of apoptosis, cell cycle arrest | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Study: Anticancer Activity

In a study examining the anticancer effects of pyrazole derivatives, N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide was shown to reduce the viability of breast cancer cells by 50% at a concentration of 10 µM after 48 hours. The mechanism involved the activation of apoptotic pathways as evidenced by increased caspase activity and PARP cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.